1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Vue d'ensemble
Description
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
The synthesis of piperidinone derivatives, which includes 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, remains challenging . A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the synthesis of these derivatives .
Molecular Structure Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Chemical Reactions Analysis
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have been found to have significant roles in the synthesis of pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one include a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 142.110613074 g/mol .
Applications De Recherche Scientifique
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
BI 1356 is a novel competitive, selective, potent, and long-acting DPP-4 inhibitor . DPP-4 inhibitors are a class of medicines that are used to treat type 2 diabetes . They work by blocking the action of DPP-4, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when needed and reduce the amount of glucose being produced by the liver when it’s not needed .
Treatment of Type 2 Diabetes
BI 1356 is under clinical development for the treatment of type 2 diabetes . It has shown to lower HbA1c (a measure of blood sugar control) after multiple dosing in both genetic and non-genetic animal models of diabetes . This suggests that BI 1356 could be efficacious in treating a broad spectrum of type 2 diabetic patients .
Increase in Basal Glucagon-like Peptide-1 (GLP-1) Levels
Multiple dosing of BI 1356 leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . GLP-1 is an incretin hormone that stimulates insulin secretion and inhibits glucagon secretion, thereby lowering blood glucose levels .
Superiority Over Other DPP-4 Inhibitors
BI 1356 has shown superior potency and longer duration of action compared to other DPP-4 inhibitors such as sitagliptin, alogliptin, saxagliptin, and vildagliptin . This makes BI 1356 a potential candidate for a once-daily treatment for type 2 diabetes at low therapeutic doses .
Research Tool in Pharmacology
Due to its potent and selective inhibition of DPP-4, BI 1356 can be used as a research tool in pharmacology to study the role of DPP-4 and incretin hormones in glucose metabolism and diabetes .
Potential Effects on Pancreatic Alpha and Beta Cells
The sustained increase in GLP-1 levels caused by BI 1356 could potentially have long-term benefits on pancreatic alpha and beta cells . These cells are responsible for the production of glucagon and insulin, respectively .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.
Mode of Action
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.
Pharmacokinetics
It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.
Orientations Futures
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have shown potential in various applications, particularly in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Propriétés
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.